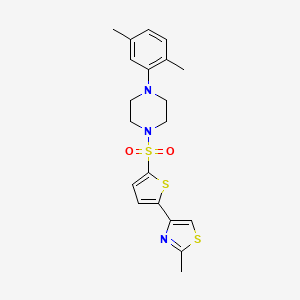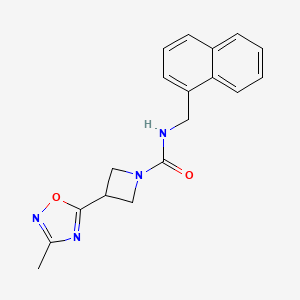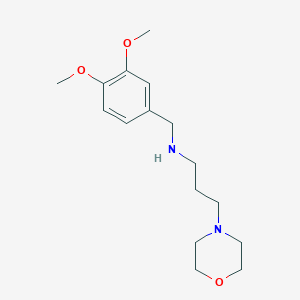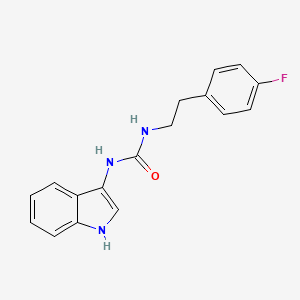
1-(4-fluorophenethyl)-3-(1H-indol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of indole derivatives, such as 1-(4-fluorophenethyl)-3-(1H-indol-3-yl)urea, has attracted the attention of the chemical community . Indoles are a significant heterocyclic system in natural products and drugs, and they play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has been conducted on the synthesis of fluorinated compounds due to their potential as bioisosters of ureas, which are critical in medicinal chemistry. A study by Compain et al. (2012) demonstrated the stereoselective hydrofluorination of ynamides to synthesize α-fluoroenamides, rigid fluorinated bioisosters of ureas, showing a new pathway to these compounds with wide substrate applicability (Compain et al., 2012). Similarly, Amendola et al. (2013) explored the interaction of fluoride with fluorogenic ureas, providing insights into anion binding tendencies and highlighting the multifaceted behavior of these compounds in response to different anions (Amendola et al., 2013).
Bioimaging and Sensing Applications
A novel fluorescent sensor, 1-((2-hydroxynaphthalen-1-yl)methylene)urea (ocn), was designed for the selective and sensitive detection of Al3+, demonstrating its potential in biological applications including bioimaging in living cells, as discussed by Wang et al. (2017) (Wang et al., 2017).
Anticancer and Antioxidant Agents
The synthesis and evaluation of phenethylamine-based urea derivatives have been explored for their anticancer and antioxidant properties. Özgeriş and Özgeriş (2021) reported on derivatives that showed significant activity against human cervical and non-small cell lung cancer cell lines, with some compounds demonstrating greater potency than cisplatin, a widely used chemotherapy drug, indicating their potential as lead compounds for cancer treatment (Özgeriş & Özgeriş, 2021).
Catalysis and Material Science
Research on NHC-stabilized gold(I) complexes for the catalysis of heterocyclization of 1-(o-ethynylaryl)ureas has shown promising results in synthesizing hydroamination products. Gimeno et al. (2010) highlighted the selective cyclization of these substrates depending on the metal, ligand, and reaction conditions, which could be significant for developing novel synthetic methodologies (Gimeno et al., 2010).
Molecular Recognition and Anion Sensing
The ability of urea derivatives to selectively recognize anions has been explored, demonstrating their potential in designing chemosensors and understanding molecular interactions. Helal and Kim (2010) synthesized novel fluorogenic sensors based on urea derivatives for anion recognition, showing high selectivity towards acetate ions, which could be valuable for environmental monitoring and analytical chemistry applications (Helal & Kim, 2010).
Propiedades
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O/c18-13-7-5-12(6-8-13)9-10-19-17(22)21-16-11-20-15-4-2-1-3-14(15)16/h1-8,11,20H,9-10H2,(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXJPBMTJXUJOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NCCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-fluorophenyl)ethyl]-3-(1H-indol-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-5-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2616180.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2616181.png)
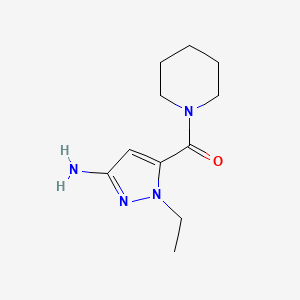

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-4-phenylbutanenitrile](/img/structure/B2616185.png)
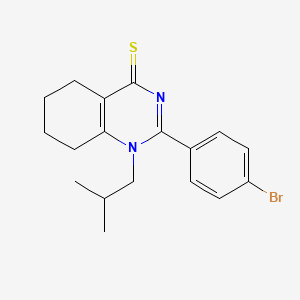
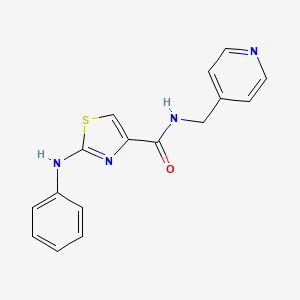
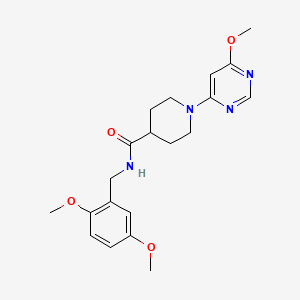
![7-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2616190.png)

![(5R,8S)-N-(tert-butyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2616196.png)
